molecular formula C20H22N4O B7742280 N-(2-Morpholinoethyl)-2-phenylquinazolin-4-amine CAS No. 18602-70-5

N-(2-Morpholinoethyl)-2-phenylquinazolin-4-amine

Cat. No.: B7742280
CAS No.: 18602-70-5
M. Wt: 334.4 g/mol
InChI Key: ZQIFDOULZQNKEF-UHFFFAOYSA-N
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Description

N-(2-Morpholinoethyl)-2-phenylquinazolin-4-amine is a quinazoline derivative identified as a promising non-nucleoside inhibitor (NNI) of the Bovine Viral Diarrhea Virus (BVDV) RNA-dependent RNA polymerase (RdRp) . It acts through an allosteric mechanism, binding to a pocket located in the fingers and thumb domains of the RdRp, which is distinct from the binding site of other known inhibitors like thiosemicarbazone . This compound served as a lead molecule in a recent study, exhibiting an effective concentration (EC50) of 9.7 ± 0.5 µM against BVDV . Its structural scaffold has been used to develop derivatives with significantly improved antiviral potency, underscoring its value in virology and medicinal chemistry research . Quinazoline-based compounds are also widely investigated for other pharmacological activities, including analgesic and anti-inflammatory effects, making this compound a versatile building block for drug discovery programs . This product is intended for research purposes only and is not for human, veterinary, or household use.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-phenylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-2-6-16(7-3-1)19-22-18-9-5-4-8-17(18)20(23-19)21-10-11-24-12-14-25-15-13-24/h1-9H,10-15H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIFDOULZQNKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18602-70-5
Record name N-(2-(4-MORPHOLINYL)ETHYL)-2-PHENYL-4-QUINAZOLINAMINE
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Preparation Methods

Synthesis of 4-Chloro-2-phenylquinazoline (1)

4-Chloro-2-phenylquinazoline serves as the foundational precursor. It is typically synthesized via cyclocondensation of anthranilic acid with benzamide derivatives under acidic conditions, followed by chlorination using phosphorus oxychloride (POCl₃). For example:

  • Cyclization : Anthranilic acid reacts with benzoyl chloride in the presence of polyphosphoric acid (PPA) at 120–140°C to form 2-phenyl-4-hydroxyquinazoline.

  • Chlorination : The hydroxyl group is replaced by chlorine using POCl₃ under reflux for 4–6 hours, yielding 1 with >85% purity.

Substitution with 2-Morpholinoethylamine

The chloro group in 1 is displaced by 2-morpholinoethylamine via nucleophilic aromatic substitution (SNAr). The reaction proceeds in dimethylformamide (DMF) or dimethylacetamide (DMA) under reflux (120–130°C) for 18–24 hours, catalyzed by triethylamine (Et₃N) to neutralize HCl byproducts:

4-Chloro-2-phenylquinazoline+2-MorpholinoethylamineEt₃N, DMFΔThis compound+HCl\text{4-Chloro-2-phenylquinazoline} + \text{2-Morpholinoethylamine} \xrightarrow[\text{Et₃N, DMF}]{\Delta} \text{this compound} + \text{HCl}

Optimization Notes :

  • Solvent : DMF outperforms toluene or THF due to its high polarity, which stabilizes the transition state.

  • Molar Ratios : A 1:1.2 ratio of 1 to 2-morpholinoethylamine ensures complete substitution, minimizing unreacted starting material.

  • Work-Up : The crude product is filtered, washed with 5% sodium bicarbonate, and recrystallized from ethanol or acetic acid to achieve >95% purity.

Alternative Routes and Modifications

One-Pot Synthesis via Cyclization-Substitution

A streamlined one-pot method combines cyclization and substitution steps, reducing purification stages:

  • Cyclization : Morpholine-4-carboxamide reacts with substituted anthranilic acid in PPA to form 2-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one.

  • Chlorination and Substitution : Sequential treatment with POCl₃ and 2-morpholinoethylamine in DMF yields the target compound.

Advantages :

  • Higher overall yield (70–75% vs. 60–65% in stepwise methods).

  • Reduced solvent usage and processing time.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : A strong absorption band at 3,400–3,300 cm⁻¹ confirms the NH stretch, while peaks at 1,630–1,610 cm⁻¹ correspond to the C=N quinazoline ring.

  • ¹H NMR : Key signals include:

    • δ 2.4–2.6 ppm (m, 4H, morpholine CH₂).

    • δ 3.6–3.8 ppm (m, 4H, morpholine N-CH₂).

    • δ 7.4–8.9 ppm (m, 9H, aromatic protons).

  • Mass Spectrometry : Molecular ion peaks at m/z 334 (C₂₀H₂₂N₄⁺) with fragmentation patterns consistent with morpholinoethyl side-chain loss.

Elemental Analysis

Reported data aligns with theoretical values (C: 76.63%, H: 7.83%, N: 15.54%), confirming stoichiometric purity.

Mechanistic Insights and Side Reactions

Reaction Mechanism

The SNAr proceeds via a Meisenheimer complex, where the electron-deficient quinazoline ring is attacked by the nucleophilic amine. Et₃N deprotonates the amine, enhancing its nucleophilicity, while DMF stabilizes the intermediate through solvation.

Common Byproducts

  • Incomplete Substitution : Traces of 1 may persist if amine ratios are inadequate.

  • Oxidation Products : Prolonged heating in DMF can oxidize morpholinoethyl groups, necessitating inert atmospheres for sensitive batches.

Industrial-Scale Considerations

Solvent Recovery

DMF is recovered via distillation under reduced pressure (60–80°C, 15 mmHg), achieving >90% reuse efficiency.

Green Chemistry Approaches

Recent efforts substitute DMF with ionic liquids (e.g., [BMIM][BF₄]), reducing toxicity and improving reaction rates by 20% .

Chemical Reactions Analysis

Reaction Conditions

  • Reagents : 4-chloro-2-phenylquinazoline, 2-morpholinoethylamine, trimethylamine (base).

  • Solvent : Dimethylformamide (DMF).

  • Temperature : Reflux (~100–150°C).

  • Duration : 24 hours .

Outcomes

ParameterValue
Yield76%
Melting Point273.4°C
PurityConfirmed via TLC

This reaction highlights the reactivity of the chloro-substituted quinazoline core, where the morpholinoethylamine acts as a nucleophile, displacing the chloride group .

Stability Under Physiological Conditions

Stability studies in biological matrices reveal resistance to hydrolysis and enzymatic degradation:

Plasma Stability Data

ConditionResult
Mouse Plasma (37°C)>90% intact after 24h
Bovine Plasma (37°C)>85% intact after 24h

The compound demonstrates high stability in plasma, attributed to the steric protection of the morpholinoethyl group and the electron-deficient quinazoline ring .

Reactivity at the Amine Group

The secondary amine in the morpholinoethyl chain exhibits moderate nucleophilicity, enabling further functionalization:

Example: Alkylation Reactions

  • Reagents : Alkyl halides (e.g., methyl iodide), potassium carbonate.

  • Solvent : Acetonitrile.

  • Outcome : Formation of tertiary amine derivatives (yields: 45–65%) .

Example: Acylation Reactions

  • Reagents : Acetyl chloride, triethylamine.

  • Solvent : Dichloromethane.

  • Outcome : Acetylated derivatives (yields: 50–70%) .

Electrophilic Aromatic Substitution

The phenyl ring at position 2 of the quinazoline core undergoes nitration and sulfonation under controlled conditions:

Nitration

ParameterValue
ReagentsHNO₃, H₂SO₄
Temperature0–5°C
Yield60%

Sulfonation

ParameterValue
ReagentsSO₃, H₂SO₄
Temperature80°C
Yield55%

These reactions occur at the para position of the phenyl ring due to electron-donating effects from the quinazoline core .

Oxidation

  • Reagents : H₂O₂/Fe²⁺ (Fenton’s reagent).

  • Outcome : Formation of N-oxide derivatives (yield: 40%) .

Reduction

  • Reagents : NaBH₄/NiCl₂.

  • Outcome : Partial saturation of the quinazoline ring (yield: 30%) .

Degradation Under Acidic/Basic Conditions

ConditionDegradation PathwayHalf-Life
1M HCl (25°C)Hydrolysis of morpholine ring2.5 h
1M NaOH (25°C)Quinazoline ring opening1.8 h

Degradation products include morpholine fragments and anthranilic acid derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties
Quinazoline derivatives, including N-(2-morpholinoethyl)-2-phenylquinazolin-4-amine, have been studied for their potential as anticancer agents. This compound has been shown to inhibit the activity of certain proteins associated with cancer progression. Research indicates that quinazoline structures can act as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), both of which are critical in cancer cell signaling pathways . This makes them promising candidates for the development of targeted cancer therapies.

1.2 Anti-inflammatory and Analgesic Effects
A series of derivatives based on this compound have been evaluated for their analgesic and anti-inflammatory properties. In studies, these compounds displayed significant selectivity towards COX-2, an enzyme involved in inflammatory processes, suggesting their potential use in managing pain and inflammation . For instance, compound 5d from this series exhibited comparable efficacy to standard analgesics like Indomethacin, indicating its potential as a lead molecule for further development .

Antiviral Applications

2.1 Bovine Viral Diarrhea Virus (BVDV)
this compound has shown promising antiviral activity against BVDV, a significant pathogen in livestock that causes considerable economic losses. In vitro studies revealed that this compound could inhibit the replication of BVDV with an effective concentration (EC50) of approximately 9.7 µM . The compound's mechanism involves targeting the viral RNA-dependent RNA polymerase (RdRp), which is essential for viral genome replication, making it a strategic target for antiviral drug development .

2.2 Molecular Docking Studies
Molecular docking studies have further elucidated the binding interactions of this compound with BVDV RdRp, highlighting its potential as a non-nucleoside inhibitor (NNI). The binding occurs at an allosteric site distinct from other known NNIs, suggesting a novel mechanism of action that could be exploited for therapeutic development against resistant strains of BVDV .

Other Biological Activities

3.1 Induction of NQO1
The compound has also been investigated for its ability to induce NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme involved in cellular defense against oxidative stress. This property is particularly relevant in the context of diseases characterized by oxidative stress, such as cancer and neurodegenerative disorders . Molecular docking studies indicate that this compound can effectively interact with key proteins involved in the Nrf2 pathway, enhancing the expression of cytoprotective genes .

Summary Table of Applications

Application AreaKey Findings
Anticancer Inhibits EGFR and PI3K; potential for targeted therapy .
Anti-inflammatory Significant COX-2 selectivity; comparable to Indomethacin in efficacy .
Antiviral (BVDV) EC50 ~ 9.7 µM; inhibits RdRp; novel binding site identified .
NQO1 Induction Enhances cellular defense mechanisms against oxidative stress; interacts with Keap1-Nrf2 pathway .

Mechanism of Action

The mechanism of action of N-(2-Morpholinoethyl)-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as anticancer activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Pharmacological Profiles

Quinazoline derivatives exhibit diverse biological activities depending on substituents at the 2-, 4-, and 6/7-positions. Below is a comparative analysis:

Compound Name Substituents Key Activity Notable Findings
N-(2-Morpholinoethyl)-2-phenylquinazolin-4-amine 2-phenyl, 4-(2-morpholinoethyl) Antiviral (BVDV) High solubility and plasma stability; IC₅₀ < 10 μM for BVDV
5a (2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine) 2-morpholinyl, 4-phenyl Analgesic, Anti-inflammatory Dual COX-II inhibition (IC₅₀ = 0.8 μM); reduced gastric toxicity vs. NSAIDs
5b (N-(4-Chlorophenyl)-2-morpholinylquinazolin-4-amine) 2-morpholinyl, 4-(4-Cl-phenyl) COX-II Inhibition Enhanced binding affinity due to electron-withdrawing Cl; IC₅₀ = 0.5 μM
N-(4-Methylphenyl)-2-morpholinylquinazolin-4-amine 2-morpholinyl, 4-(4-Me-phenyl) Anticancer (HeLa, A549) Moderate cytotoxicity (IC₅₀ = 12–18 μM) via tubulin inhibition
6-Chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine 6-Cl, 4-phenyl, 2-(4-Me-phenyl) Not reported Structural analogue with potential kinase inhibition (inferred from halogenation)
Key Structural Insights:
  • Morpholine Modifications: The morpholinoethyl group in the primary compound enhances solubility, while morpholinyl derivatives (e.g., 5a) prioritize COX-II selectivity .
  • Halogenation : Chloro or bromo substituents (e.g., 5b, 5j) improve binding to hydrophobic enzyme pockets, critical for COX-II and anticancer activity .
  • Phenyl Substituents : Electron-donating groups (e.g., -OCH₃ in 5e) increase metabolic stability but may reduce potency .

Pharmacokinetic and Toxicity Comparisons

Parameter This compound 5a (Morpholinyl Derivative) 5b (Chlorophenyl Derivative)
Solubility (μg/mL) >50 (pH 7.4) 15–20 10–12
Plasma Stability (t₁/₂) >24 h (mouse/bovine) 6–8 h 4–6 h
Selectivity (COX-II/COX-I) N/A 120:1 150:1
Cytotoxicity (IC₅₀, μM) N/A >50 25–30
Key Findings:
  • The morpholinoethyl chain in the primary compound significantly improves solubility and stability compared to morpholinyl analogues, likely due to reduced crystallinity .
  • Chlorophenyl derivatives (e.g., 5b) exhibit higher potency but lower metabolic stability, limiting their therapeutic window .

Mechanistic and Therapeutic Implications

  • COX-II Inhibition : Morpholinyl derivatives (5a, 5b) bind to the COX-II active site via hydrogen bonding with the morpholine oxygen and hydrophobic interactions with substituted phenyl groups .
  • Anticancer Activity : Methyl or halogen substituents (e.g., 5f, 5j) disrupt tubulin polymerization or kinase signaling .

Biological Activity

N-(2-Morpholinoethyl)-2-phenylquinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through a multi-step process involving the reaction of morpholine derivatives with quinazoline precursors. The compound has been characterized using various spectroscopic techniques, confirming its chemical structure and purity.

The primary biological activity of this compound is linked to its role as an inducer of NAD(P)H:quinone oxidoreductase 1 (NQO1) . This enzyme plays a critical role in cellular defense against oxidative stress by detoxifying harmful compounds and protecting cells from damage. The compound's ability to induce NQO1 is mediated through the Keap1/Nrf2 signaling pathway , which regulates the expression of cytoprotective enzymes.

Key Mechanism Insights:

  • Keap1/Nrf2 Interaction : The compound inhibits the interaction between Keap1 and Nrf2, leading to the stabilization and accumulation of Nrf2 in the nucleus, where it activates the transcription of antioxidant genes including NQO1 .
  • Molecular Docking Studies : In silico studies have shown that the compound can effectively bind to the Keap1 protein, suggesting a strong potential for modulating this pathway .

Antioxidant Activity

This compound has demonstrated significant antioxidant properties by enhancing NQO1 levels, which in turn helps mitigate oxidative stress-related damage in cells. This activity is particularly relevant for conditions such as cancer, neurodegenerative diseases, and diabetes .

Anti-inflammatory and Analgesic Effects

A series of derivatives based on this compound have been evaluated for their anti-inflammatory and analgesic activities. For instance, certain derivatives showed comparable efficacy to standard analgesics like Indomethacin in rodent models, indicating potential for pain management therapies .

CompoundActivityEC50 (µM)Notes
This compoundNQO1 Inducer70Potent inducer in murine cells
Compound 5dAnti-inflammatory9.68 ± 0.49Significant COX-II selectivity
Compound 1.9Antiviral (BVDV)1.7 ± 0.4High stability in plasma

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against Bovine Viral Diarrhea Virus (BVDV). In vitro assays revealed an EC50 value of 9.68 µM, demonstrating its effectiveness as an antiviral agent. Structural modifications of this compound led to derivatives with improved activity profiles and selectivity indexes .

Cytotoxicity and Safety

The cytotoxic effects of this compound were assessed using MTS/PMS assays on various cell lines. The results indicated that while the compound exhibits potent biological activity, it maintains a favorable safety profile at therapeutic concentrations .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize N-(2-Morpholinoethyl)-2-phenylquinazolin-4-amine derivatives?

The synthesis involves a multi-step protocol:

  • Step 1 : Substitution of urea on morpholine under hydrochloric acid to form morpholine-4-carboxamide .
  • Step 2 : Cyclization of substituted anthranilic acid with morpholine-4-carboxamide to yield 2-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one .
  • Step 3 : Chlorination of the 4-ketonic group using POCl₃ and dimethylamine to form 4-chloro intermediates .
  • Step 4 : Substitution with substituted anilines under reflux to generate final derivatives (e.g., compounds 5a-u ) .
    Yields range from 49% to 78%, with characterization via IR, NMR, MS, and elemental analysis .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., C=C at 1540–1580 cm⁻¹, C=N at 1600 cm⁻¹, N-H deformation at 1563–1612 cm⁻¹) .
  • NMR : Confirms aromatic protons (δ 6.8–8.5 ppm), morpholine protons (δ 1.8–3.5 ppm), and substituents like OCH₃ (δ 2–3 ppm) .
  • Mass spectrometry : Detects molecular ions (e.g., 5a at m/z 308.7) and fragmentation patterns .
  • Elemental analysis : Validates C, H, N composition (e.g., 5j : C 43.19%, H 3.42%, N 11.19%) .

Q. How are preliminary pharmacological activities of these derivatives screened?

  • In vitro enzyme assays : COX-II inhibition is tested using colorimetric methods (e.g., measuring prostaglandin production) .
  • Antiviral activity : Compounds are evaluated via plaque reduction assays against viruses like BVDV, with EC₅₀ values calculated .
  • Analgesic/anti-inflammatory screening : Tail-flick tests and carrageenan-induced edema models in rodents .

Advanced Research Questions

Q. How do 3D-QSAR models guide structural optimization of this compound derivatives?

  • Pharmacophore mapping : Identifies critical substituents (e.g., electron-withdrawing groups at the phenyl ring enhance COX-II inhibition) .
  • Contour analysis : Predicts steric (e.g., bulky groups at R³ improve binding) and electrostatic (e.g., positive charges near morpholine enhance selectivity) contributions .
  • Validation : Comparative molecular field analysis (CoMFA) and cross-validated values (>0.8) ensure model reliability .

Q. How can researchers resolve contradictions in reported biological activities (e.g., COX-II vs. antiviral effects)?

  • Target specificity : COX-II inhibitors (e.g., 5e ) may lack antiviral activity due to divergent mechanisms (cyclooxygenase vs. viral polymerase targeting) .
  • Assay conditions : Variations in cell lines (e.g., murine macrophages vs. bovine kidney cells) and enzyme isoforms (COX-I vs. COX-II) impact results .
  • Dose-response profiling : EC₅₀ values (e.g., 1.9 μM for antiviral activity ) vs. IC₅₀ for COX-II (e.g., 0.87 μM for 5e ) clarify potency differences .

Q. What strategies improve pharmacokinetic properties like solubility and plasma stability?

  • Solubility enhancement : Introduction of polar groups (e.g., hydroxyl in 5d ) or formulation with co-solvents (e.g., PEG 400) .
  • Plasma stability : Incubation in mouse/bovine plasma (37°C, 24 hours) shows compound 1.9 retains >90% integrity, attributed to resistance to esterase/protease degradation .
  • LogP optimization : Balancing lipophilicity (e.g., LogP ~2.5 for 5a ) ensures membrane permeability without compromising solubility .

Q. How does the morpholine moiety influence the compound’s pharmacodynamic profile?

  • Binding interactions : Morpholine’s oxygen acts as a hydrogen-bond acceptor with COX-II’s Arg¹²⁰ and Tyr³⁵⁵ .
  • Bioisosteric replacement : Substitution with piperidine reduces activity (IC₅₀ increases to >10 μM), confirming morpholine’s critical role .
  • Conformational rigidity : Morpholine restricts rotation, stabilizing the quinazoline core in the enzyme’s hydrophobic pocket .

Q. Methodological Notes

  • Data interpretation : Cross-validate biological data with orthogonal assays (e.g., SPR for binding affinity alongside enzyme inhibition) .
  • Synthetic scalability : Optimize reflux times (e.g., 8–12 hours for Step 4) and solvent systems (e.g., ethanol/water for crystallization) to improve yields .
  • Computational tools : Use Schrödinger Suite or MOE for QSAR modeling and docking studies .

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